molecular formula C10H14FN3O4 B12680991 1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine CAS No. 105281-14-9

1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine

Cat. No.: B12680991
CAS No.: 105281-14-9
M. Wt: 259.23 g/mol
InChI Key: UOOJQTXIZGNFSC-JVZYCSMKSA-N
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Description

1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine is a synthetic nucleoside analog. It is structurally similar to natural nucleosides but contains modifications that enhance its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine typically involves the fluorination of a precursor nucleoside followed by amination. One common method involves the use of pyridine as a solvent and a fluorinating agent to introduce the fluorine atom at the 2’ position of the sugar moiety . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized nucleosides .

Scientific Research Applications

1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as polymerases and nucleases, leading to the degradation of target RNA or DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine is unique due to its specific combination of fluorination and amination, which enhances its stability and biological activity compared to other nucleoside analogs. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

105281-14-9

Molecular Formula

C10H14FN3O4

Molecular Weight

259.23 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-5-(aminomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14FN3O4/c1-4-3-14(10(17)13-8(4)16)9-6(11)7(15)5(2-12)18-9/h3,5-7,9,15H,2,12H2,1H3,(H,13,16,17)/t5-,6+,7-,9-/m1/s1

InChI Key

UOOJQTXIZGNFSC-JVZYCSMKSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CN)O)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CN)O)F

Origin of Product

United States

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